1-[(3,4-Dimethoxyphenyl)methyl]-3-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}urea
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Overview
Description
1-[(3,4-Dimethoxyphenyl)methyl]-3-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}urea is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group, a furan-thiophene moiety, and a hydroxyethyl urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,4-Dimethoxyphenyl)methyl]-3-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}urea typically involves multi-step organic reactionsThe final step involves the formation of the hydroxyethyl urea linkage under controlled conditions, often using reagents such as isocyanates or carbamates .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-[(3,4-Dimethoxyphenyl)methyl]-3-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[(3,4-Dimethoxyphenyl)methyl]-3-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}urea has diverse applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the fields of oncology and infectious diseases.
Industry: The compound’s properties make it suitable for use in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 1-[(3,4-Dimethoxyphenyl)methyl]-3-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}urea involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound shares the dimethoxyphenyl group but differs in its overall structure and functional groups.
3-(3,4-Dimethoxyphenyl)-1-propanol: Another similar compound with a dimethoxyphenyl group, but with different functional groups and applications.
Uniqueness: 1-[(3,4-Dimethoxyphenyl)methyl]-3-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}urea stands out due to its unique combination of functional groups and structural complexity.
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-25-17-6-5-13(8-18(17)26-2)10-21-20(24)22-11-15(23)19-9-14(12-28-19)16-4-3-7-27-16/h3-9,12,15,23H,10-11H2,1-2H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYBRORHCCIBTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC(C2=CC(=CS2)C3=CC=CO3)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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